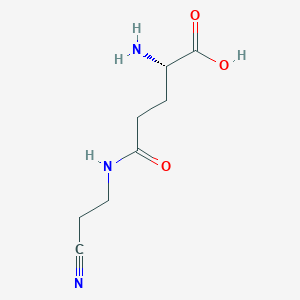

gamma-Glutamyl-beta-aminopropiononitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O3 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

(2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C8H13N3O3/c9-4-1-5-11-7(12)3-2-6(10)8(13)14/h6H,1-3,5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

InChI Key |

VQPVVWAFTIFKDD-LURJTMIESA-N |

SMILES |

C(CNC(=O)CCC(C(=O)O)N)C#N |

Isomeric SMILES |

C(CNC(=O)CC[C@@H](C(=O)O)N)C#N |

Canonical SMILES |

C(CNC(=O)CCC(C(=O)O)N)C#N |

Origin of Product |

United States |

Structural Elucidation and Chemical Taxonomy of Gamma Glutamyl Beta Aminopropiononitrile

Molecular Structure and Stereochemical Considerations of gamma-Glutamyl-beta-aminopropiononitrile

gamma-Glutamyl-beta-aminopropiononitrile, with the chemical formula C8H13N3O3, is a complex organic molecule with distinct structural features that dictate its chemical behavior and biological role. nih.gov Its systematic IUPAC name is (2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid. nih.gov This name precisely describes the arrangement of its constituent atoms and functional groups.

The core of the molecule is a five-carbon pentanoic acid backbone. An amino group (-NH2) is attached to the second carbon (alpha-carbon), and an oxo group (=O) is at the fifth carbon, forming a carboxamide. A key feature is the 2-cyanoethylamino group attached to this carboxamide nitrogen.

From a stereochemical perspective, gamma-Glutamyl-beta-aminopropiononitrile possesses a chiral center at the alpha-carbon of the glutamyl moiety. nih.govebi.ac.uk This results in the existence of stereoisomers. The naturally occurring form is the L-isomer, designated as (2S), indicating the specific spatial arrangement of the groups around this chiral carbon. nih.gov This "L" configuration is a common feature among many amino acids found in biological systems.

Interactive Data Table: Key Structural and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H13N3O3 | nih.gov |

| Molecular Weight | 199.21 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid | nih.gov |

| InChI Key | VQPVVWAFTIFKDD-LURJTMIESA-N | nih.gov |

| SMILES | NC@@HC(O)=O | ebi.ac.uk |

| Chiral Center | Alpha-carbon of the glutamyl moiety | nih.govebi.ac.uk |

| Stereoisomer | L-isomer (2S) | nih.gov |

Classification of gamma-Glutamyl-beta-aminopropiononitrile within Non-Proteinogenic Amino Acids and Nitriles

gamma-Glutamyl-beta-aminopropiononitrile is classified as a non-proteinogenic amino acid. nih.gov This classification signifies that it is not one of the 22 standard amino acids genetically coded for and incorporated into proteins during translation. ebi.ac.uk Its structure, however, is derived from a proteinogenic amino acid, L-glutamine. nih.govebi.ac.uk

The molecule also falls under the category of aliphatic nitriles. nih.govhmdb.ca This is due to the presence of a cyano group (-C≡N) attached to an aliphatic (non-aromatic) carbon chain. nih.gov The nitrile group is a significant functional group that influences the molecule's reactivity and physical properties.

Furthermore, it is identified as an L-glutamine derivative, as one of the hydrogens on the amide nitrogen of L-glutamine is substituted with a 2-cyanoethyl group. nih.govebi.ac.ukebi.ac.uk This relationship highlights its biosynthetic origins and its place within the broader family of amino acid derivatives.

Interactive Data Table: Chemical Classification

| Classification | Basis for Classification | Source |

| Non-Proteinogenic Amino Acid | Not one of the 22 genetically coded amino acids. | nih.gov |

| Aliphatic Nitrile | Presence of a -C≡N group on an aliphatic chain. | nih.govhmdb.ca |

| L-Glutamine Derivative | Structurally derived from L-glutamine. | nih.govebi.ac.ukebi.ac.uk |

| L-alpha-amino acid | The amino group is attached to the alpha-carbon, and it has the L-configuration. | nih.govhmdb.ca |

Structural Relationships of gamma-Glutamyl-beta-aminopropiononitrile with Key Precursor Molecules and Metabolites

The structure of gamma-Glutamyl-beta-aminopropiononitrile is intrinsically linked to its chemical precursors and metabolites. The most prominent structural relationship is with L-glutamine and beta-aminopropionitrile (BAPN) .

L-glutamine serves as a direct precursor in the biosynthesis of gamma-Glutamyl-beta-aminopropiononitrile. ebi.ac.uk The core glutamyl structure of gamma-Glutamyl-beta-aminopropiononitrile is identical to that of L-glutamine, which consists of a five-carbon chain with a carboxyl group, an alpha-amino group, and a gamma-amide group. The key difference lies in the substitution at the gamma-amide nitrogen. In L-glutamine, this nitrogen is bonded to two hydrogen atoms, whereas in gamma-Glutamyl-beta-aminopropiononitrile, one of these hydrogens is replaced by a beta-aminopropionitrile moiety. nih.gov This enzymatic transformation is often catalyzed by gamma-glutamyltransferase, an enzyme that facilitates the transfer of the gamma-glutamyl group from a donor molecule like glutathione (B108866) to an acceptor, which in this case would be beta-aminopropionitrile. frontiersin.orgwikipedia.orgnih.gov

Beta-aminopropionitrile (BAPN) is the other key structural component and is functionally related to the final molecule. nih.gov BAPN is a simple aminonitrile with the formula C3H6N2. nih.govwikipedia.org It consists of a three-carbon chain with an amino group at the beta-position and a nitrile group at the end. The formation of gamma-Glutamyl-beta-aminopropiononitrile involves the creation of a peptide-like bond between the gamma-carboxyl group of glutamic acid (or the gamma-amide of glutamine) and the amino group of BAPN.

Metabolically, gamma-Glutamyl-beta-aminopropiononitrile can be seen as a carrier or a storage form of BAPN. The gamma-glutamyl linkage can be cleaved by gamma-glutamyl transpeptidases, releasing BAPN. frontiersin.orgwikipedia.orgnih.gov This relationship is significant as BAPN itself is a known lathyrogen, a substance that can cause a pathological condition known as lathyrism.

Interactive Data Table: Structural Comparison with Precursors and Metabolites

| Compound | Chemical Formula | Key Structural Features | Relationship to gamma-Glutamyl-beta-aminopropiononitrile | Source |

| gamma-Glutamyl-beta-aminopropiononitrile | C8H13N3O3 | L-glutamyl moiety linked to a beta-aminopropionitrile group. | - | nih.gov |

| L-Glutamine | C5H10N2O3 | Five-carbon chain with a carboxyl group, an alpha-amino group, and a gamma-amide group. | Precursor molecule providing the gamma-glutamyl backbone. | ebi.ac.ukresearchgate.net |

| beta-Aminopropionitrile (BAPN) | C3H6N2 | Three-carbon chain with a beta-amino group and a nitrile group. | Precursor molecule and a potential metabolite upon cleavage of the gamma-glutamyl bond. | nih.govnih.govwikipedia.org |

Biosynthesis and Natural Occurrence of Gamma Glutamyl Beta Aminopropiononitrile

Enzymatic Pathways and Mechanistic Insights into gamma-Glutamyl-beta-aminopropiononitrile Formation

The biosynthesis of gamma-Glutamyl-beta-aminopropiononitrile is an enzyme-catalyzed process involving the transfer of a specific functional group between two substrate molecules.

The Role of Gamma-Glutamyltransferase (GGT) in gamma-Glutamyl-beta-aminopropiononitrile Biosynthesis

The primary enzyme responsible for the synthesis of gamma-Glutamyl-beta-aminopropiononitrile is Gamma-Glutamyltransferase (GGT). GGT is a ubiquitous enzyme found in prokaryotes and eukaryotes that plays a crucial role in the metabolism of glutathione (B108866), a key cellular antioxidant. nih.gov The fundamental function of GGT is to catalyze the transfer of a gamma-glutamyl group from a donor molecule to an acceptor. nih.gov

This enzymatic reaction can proceed via two main pathways:

Hydrolysis: The gamma-glutamyl group is transferred to water.

Transpeptidation: The gamma-glutamyl group is transferred to an amino acid or a small peptide.

The synthesis of gamma-Glutamyl-beta-aminopropiononitrile occurs through the transpeptidation pathway. In this reaction, GGT facilitates the cleavage of the gamma-glutamyl moiety from a donor substrate and subsequently transfers it to the amino group of an acceptor molecule. This process results in the formation of a new gamma-glutamyl compound. The formation of gamma-Glutamyl-beta-aminopropiononitrile specifically involves the transfer of the gamma-glutamyl group to beta-aminopropionitrile, which serves as the acceptor substrate.

Identification and Characterization of Precursor Substrates for gamma-Glutamyl-beta-aminopropiononitrile (e.g., Beta-aminopropionitrile and L-Glutamine)

The biosynthesis of gamma-Glutamyl-beta-aminopropiononitrile is dependent on the availability of two key precursor substrates: a gamma-glutamyl donor and an acceptor molecule.

Gamma-Glutamyl Donor: The primary donor of the gamma-glutamyl group is often glutathione (γ-L-Glutamyl-L-cysteinyl-glycine). However, other molecules, such as L-glutamine, can also serve as donors. The GGT enzyme cleaves the gamma-glutamyl portion from this donor.

Acceptor Substrate: The acceptor molecule in this specific biosynthesis is beta-aminopropionitrile (BAPN) . Gamma-Glutamyl-beta-aminopropiononitrile is structurally and functionally related to beta-aminopropionitrile. nih.gov The GGT enzyme catalyzes the formation of a peptide bond between the gamma-carboxyl group of the glutamate moiety and the amino group of beta-aminopropionitrile.

Gamma-Glutamyl Donor + Beta-aminopropionitrile --(GGT)--> gamma-Glutamyl-beta-aminopropiononitrile + Donor Remnant

Biological Distribution and Origin of gamma-Glutamyl-beta-aminopropiononitrile

The presence of gamma-Glutamyl-beta-aminopropiononitrile has been identified in a variety of organisms, indicating a widespread, though specific, biological distribution.

Presence and Production in Microbial Systems (e.g., Escherichia coli)

Gamma-Glutamyl-beta-aminopropiononitrile has been identified as a metabolite produced by the bacterium Escherichia coli, specifically in strain K12, MG1655. nih.gov E. coli possesses a well-characterized Gamma-Glutamyltransferase, which is located in the periplasmic space. nih.gov The function of this enzyme in E. coli includes the degradation of extracellular glutathione, which can serve as a source of amino acids for the cell. nih.gov The presence of both the GGT enzyme and the compound itself confirms its role in the metabolic network of this prokaryotic model organism. nih.gov

Detection and Context in Select Eukaryotic Organisms (e.g., Mus musculus, Apis cerana)

The compound is not limited to microbial life and has been detected in several eukaryotic species.

Mus musculus (Mouse): Gamma-Glutamyl-beta-aminopropiononitrile is recognized as a mouse metabolite. nih.gov Mice, like other mammals, have GGT enzymes that are crucial for glutathione homeostasis and xenobiotic detoxification. The detection of this compound suggests it is part of the metabolic pathways within this model mammalian organism.

Apis cerana (Asiatic Honey Bee): The presence of gamma-Glutamyl-beta-aminopropiononitrile has also been reported in the Asiatic honey bee, Apis cerana. nih.gov

Occurrence in Plant Metabolomes

Gamma-Glutamyl-beta-aminopropiononitrile is found in certain plants, particularly within the Lathyrus genus (vetchlings or sweet peas). Species within this genus are known to produce the precursor, beta-aminopropionitrile (BAPN). core.ac.uknih.gov Research has pointed to the existence of a pathway that produces the gamma-glutamyl derivative of BAPN within Lathyrus sativus (grass pea). core.ac.uk Plants possess their own set of Gamma-Glutamyltransferase enzymes, which are involved in the degradation of glutathione in extracellular spaces like the apoplast. frontiersin.orgresearchgate.netnih.gov This enzymatic machinery is capable of catalyzing the formation of various gamma-glutamyl peptides, including gamma-Glutamyl-beta-aminopropiononitrile, when a suitable acceptor substrate like BAPN is available. nih.gov

Interactive Data Table: Biological Distribution of gamma-Glutamyl-beta-aminopropiononitrile

| Kingdom | Organism | Strain/Context | Role/Significance |

| Bacteria | Escherichia coli | K12, MG1655 | Metabolite nih.gov |

| Animalia | Mus musculus (Mouse) | - | Metabolite nih.gov |

| Animalia | Apis cerana (Asiatic Honey Bee) | - | Detected Metabolite nih.gov |

| Plantae | Lathyrus sativus (Grass Pea) | - | Biosynthetic Product core.ac.uk |

Metabolic Fates and Biochemical Transformations of Gamma Glutamyl Beta Aminopropiononitrile

In Vivo Metabolic Pathways Involving gamma-Glutamyl-beta-aminopropiononitrile

Integration of gamma-Glutamyl-beta-aminopropiononitrile into Cyanoamino Acid Metabolism

Gamma-glutamyl-beta-aminopropiononitrile is recognized as a component of cyanoamino acid metabolism. This metabolic pathway involves the synthesis and degradation of amino acids containing a cyano group. The formation of gamma-glutamyl-beta-aminopropiononitrile can occur through the reaction of glutamate and 3-cyano-L-alanine, which also yields water and carbon dioxide . This integration highlights a specific biochemical route for the assimilation and transformation of nitriles within biological systems.

The compound is identified as a non-proteinogenic L-alpha-amino acid, meaning it is not one of the 20 common amino acids used to build proteins. nih.govnih.gov It is structurally a derivative of L-glutamine where a hydrogen on the amide nitrogen is substituted by a 2-cyanoethyl group. nih.gov This unique structure places it at the intersection of amino acid and nitrile metabolism. Research has identified gamma-glutamyl-beta-aminopropiononitrile as a metabolite in organisms such as the mouse and Escherichia coli, indicating its relevance in diverse biological systems. nih.gov

Interactive Data Table: Synthesis of gamma-Glutamyl-beta-aminopropiononitrile

| Reactants | Products |

| Glutamate | gamma-Glutamyl-beta-aminopropiononitrile |

| 3-Cyano-L-alanine | Water |

| Carbon Dioxide |

Catabolic Routes and Degradation Products of gamma-Glutamyl-beta-aminopropiononitrile

The breakdown of gamma-glutamyl-beta-aminopropiononitrile likely involves enzymatic cleavage of the gamma-glutamyl bond. This process would release the beta-aminopropiononitrile moiety and a glutamate derivative. This degradation is a key step in the recycling of its constituent components and their entry into other metabolic pathways. While specific enzymes responsible for the direct catabolism of gamma-glutamyl-beta-aminopropiononitrile are not extensively detailed in the provided search results, the general metabolism of gamma-glutamyl compounds suggests such a pathway.

Interrelationships with Endogenous Biochemical Cycles

Contribution of gamma-Glutamyl-beta-aminopropiononitrile to the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a crucial pathway for glutathione (B108866) metabolism and amino acid transport across cell membranes. nih.govquora.comwikipedia.org This cycle involves the synthesis and degradation of glutathione, a key antioxidant. nih.gov The enzyme gamma-glutamyl transpeptidase (GGT) plays a central role by transferring the gamma-glutamyl group from glutathione to other amino acids, forming gamma-glutamyl amino acids. quora.comwikipedia.orgnih.govdiff.orgnih.gov These gamma-glutamyl peptides are then transported into the cell and subsequently cleaved, releasing the amino acid and 5-oxoproline. diff.orgnih.gov

Given its structure, gamma-glutamyl-beta-aminopropiononitrile can potentially participate in the gamma-glutamyl cycle. It could act as a substrate for gamma-glutamyl cyclotransferase, an enzyme that cleaves gamma-glutamyl amino acids to release the amino acid and form 5-oxoproline. diff.orgnih.gov This would allow the beta-aminopropiononitrile portion to be released into the cell for further metabolism, while the gamma-glutamyl moiety is recycled. The involvement of gamma-glutamyl-beta-aminopropiononitrile in this cycle would link nitrile metabolism with crucial cellular processes of amino acid transport and glutathione homeostasis.

Interactive Data Table: Key Enzymes of the Gamma-Glutamyl Cycle

| Enzyme | Function |

| Gamma-glutamyl transpeptidase (GGT) | Transfers the gamma-glutamyl moiety from glutathione to an acceptor amino acid. quora.comwikipedia.orgnih.govdiff.orgnih.gov |

| Gamma-glutamyl cyclotransferase | Cleaves gamma-glutamyl amino acids to yield the free amino acid and 5-oxoproline. diff.orgnih.gov |

| 5-oxoprolinase | Converts 5-oxoproline to glutamate. diff.org |

| Glutamate-cysteine ligase | Catalyzes the first step of glutathione synthesis. diff.org |

| Glutathione synthetase | Catalyzes the final step of glutathione synthesis. diff.org |

Influence of gamma-Glutamyl-beta-aminopropiononitrile on Amino Acid Homeostasis

The participation of gamma-glutamyl-beta-aminopropiononitrile in the gamma-glutamyl cycle suggests it could influence the cellular balance of amino acids. By competing with other amino acids for GGT, it could modulate the transport of those amino acids into the cell. frontiersin.org The release of the beta-aminopropiononitrile moiety within the cell introduces a non-proteinogenic amino acid that would need to be further metabolized or excreted, potentially impacting the pools of other amino acids.

Molecular and Cellular Research on Gamma Glutamyl Beta Aminopropiononitrile Action

Investigation of Molecular Targets and Binding Interactions of gamma-Glutamyl-beta-aminopropiononitrile

The primary molecular activity of gamma-Glutamyl-beta-aminopropiononitrile (GGBAPN) is closely linked to its metabolic breakdown into beta-aminopropionitrile (BAPN). BAPN is recognized as a potent and irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. probiologists.comnih.govmdpi.com The LOX family, which includes LOX and LOX-like (LOXL) isoenzymes, are copper-dependent amine oxidases crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM). mdpi.com BAPN exerts its inhibitory effect by forming a complex with the active site of LOX enzymes, thereby preventing the maturation of the ECM. probiologists.com

While the direct action of GGBAPN itself is less characterized, its structure as a gamma-glutamyl compound suggests it is a substrate for gamma-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme that catalyzes the transfer of the gamma-glutamyl moiety from compounds like glutathione (B108866) to acceptors. genecards.orgnih.gov This enzymatic action would release the active inhibitor, BAPN. Therefore, GGT can be considered a primary molecular target for the metabolic activation of GGBAPN. The GGT family includes several enzymes, such as GGT1 and GGT5, which are known to metabolize a variety of gamma-glutamyl compounds. genecards.orggenecards.org

Table 1: Investigated Molecular Targets

| Target Enzyme | Role | Interaction with GGBAPN or its Derivative |

|---|---|---|

| Lysyl Oxidase (LOX) | Catalyzes the cross-linking of collagen and elastin in the ECM. probiologists.com | Irreversibly inhibited by the GGBAPN metabolite, beta-aminopropionitrile (BAPN). probiologists.commdpi.com |

| Gamma-Glutamyl Transpeptidase (GGT) | A cell-surface enzyme that metabolizes extracellular gamma-glutamyl compounds. nih.govnih.gov | Acts on GGBAPN to release the active BAPN molecule. |

Cellular Responses and Intracellular Signaling Pathway Modulations by gamma-Glutamyl-beta-aminopropiononitrile

The cellular effects of GGBAPN are predominantly mediated by its active metabolite, BAPN, and its influence on the extracellular matrix and enzymatic activities. These actions trigger a cascade of cellular responses and modulate various signaling pathways.

The extracellular matrix (ECM) is a dynamic structure that undergoes continuous and controlled remodeling, a process vital for tissue morphogenesis and function. nih.gov The stability and structure of the ECM are heavily dependent on the cross-linking of its primary protein components, collagen and elastin. This cross-linking is catalyzed by the lysyl oxidase (LOX) family of enzymes. probiologists.com

The GGBAPN derivative, beta-aminopropionitrile (BAPN), disrupts this fundamental process. By inhibiting LOX, BAPN prevents the formation of covalent bonds between collagen and elastin fibers. nih.govmdpi.com This inhibition leads to a significant reduction in ECM stiffness and can alter tissue architecture. For instance, in neonatal mouse lung tissue, BAPN treatment resulted in softening of the tissue and inhibited vascular and alveolar morphogenesis. nih.gov Pathological fibrotic remodeling, which is characterized by excessive deposition and cross-linking of collagen, is also sensitive to LOX inhibition. nih.gov BAPN has been shown to ameliorate the increase in collagen content in the adipose tissue of obese animals, demonstrating its potent effect on ECM remodeling. nih.gov

The most significant enzymatic modulation by a derivative of GGBAPN is the irreversible inhibition of lysyl oxidase (LOX) by beta-aminopropionitrile (BAPN). probiologists.commdpi.com BAPN is classified as a pan-LOX inhibitor, meaning it acts on various members of the LOX enzyme family. probiologists.com This inhibition is a key mechanism that underlies the biological effects observed with BAPN administration. By disrupting LOX activity, BAPN effectively halts the maturation of collagen and elastin, which has profound implications for tissues with high connective tissue content. mdpi.com

Inhibition of LOX by BAPN has been shown to impact various cellular processes that are dependent on ECM integrity and signaling. For example, studies have demonstrated that BAPN can block hypoxia-induced invasion and migration of cancer cells and inhibit the expression of matrix metalloproteinases. mdpi.com In the context of primary myelofibrosis, BAPN treatment decreased LOX activity in the ECM, which in turn impacted platelet-derived growth factor (PDGF) receptor-β signaling, a pathway involved in the over-proliferation of megakaryocytes. probiologists.com

GGBAPN's role in oxidative stress and redox balance is primarily linked to its interaction with the gamma-glutamyl cycle. The enzyme gamma-glutamyl transpeptidase (GGT), which is responsible for metabolizing GGBAPN, plays a critical role in glutathione homeostasis. nih.govnih.gov Glutathione (GSH) is the most abundant non-protein antioxidant in mammalian cells and is a key regulator of the intracellular redox environment. nih.govmdpi.com

GGT is a cell-surface enzyme that breaks down extracellular glutathione, allowing cells to recover the precursor amino acids, particularly cysteine, needed for intracellular GSH synthesis. nih.gov Cysteine is often the rate-limiting amino acid for GSH production, especially under conditions of oxidative stress. nih.gov By serving as a substrate for GGT, GGBAPN can participate in this pathway. The expression and activity of GGT are often increased as an adaptive response to oxidative stress. nih.govbohrium.com This upregulation helps cells maintain high intracellular levels of GSH, enabling them to neutralize reactive oxygen species (ROS) and resist oxidative damage. nih.gov Therefore, the metabolism of GGBAPN by GGT is situated within a crucial pathway for maintaining cellular redox balance.

Comparative Biological Activity Studies with Structural Analogs and Derivatives of gamma-Glutamyl-beta-aminopropiononitrile

The primary derivative and active metabolite of GGBAPN is beta-aminopropionitrile (BAPN). ebi.ac.uk GGBAPN itself is a non-proteinogenic L-alpha-amino acid derived from L-glutamine. nih.govnih.gov The biological activity of GGBAPN is largely attributable to the in vivo enzymatic cleavage of its gamma-glutamyl group, releasing BAPN. Therefore, a comparison between GGBAPN and BAPN highlights the relationship between a pro-drug and its active form. BAPN is a small molecule that directly and irreversibly inhibits lysyl oxidase. probiologists.com

Other compounds have been studied for their ability to inhibit LOX or interact with the gamma-glutamyl cycle, serving as functional analogs.

Table 2: Comparative Profile of GGBAPN and Related Compounds

| Compound | Chemical Nature | Primary Target/Mechanism | Key Biological Effect |

|---|---|---|---|

| gamma-Glutamyl-beta-aminopropiononitrile (GGBAPN) | A gamma-glutamyl derivative of BAPN. nih.gov | Substrate for gamma-glutamyl transpeptidase (GGT). genecards.org | Acts as a precursor to BAPN. |

| beta-aminopropionitrile (BAPN) | A simple nitrile compound. ebi.ac.uk | Irreversible inhibitor of lysyl oxidase (LOX). probiologists.commdpi.com | Prevents collagen and elastin cross-linking, impacting ECM. nih.govnih.gov |

| Glutathione (GSH) | A gamma-glutamyl tripeptide (cysteine, glycine, glutamate). | Substrate for GGT; key intracellular antioxidant. nih.gov | Maintains cellular redox balance. nih.govmdpi.com |

| Acivicin | A glutamate analog. | An inhibitor of gamma-glutamyl transpeptidase. nih.gov | Blocks GGT activity, impacting glutathione metabolism. nih.gov |

Analytical Methodologies for the Detection and Quantification of Gamma Glutamyl Beta Aminopropiononitrile

Chromatographic Separation Techniques for gamma-Glutamyl-beta-aminopropiononitrile

Chromatographic methods are fundamental for isolating gamma-Glutamyl-beta-aminopropiononitrile from complex biological matrices prior to its detection and quantification. The choice of technique is largely dependent on the physicochemical properties of the compound and the objectives of the analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely used platform for the analysis of a broad range of metabolites, including gamma-Glutamyl-beta-aminopropiononitrile. nih.govnih.govresearchgate.net This technique is particularly well-suited for the analysis of polar and non-volatile compounds, making it ideal for this dipeptide. In metabolomic studies, Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), is frequently employed for the comprehensive profiling of metabolites in biological samples. nih.gov

An untargeted metabolomics approach using UPLC-Q-TOF-MS has been successfully applied to identify and characterize the metabolite profiles in various biological systems, where gamma-Glutamyl-beta-aminopropiononitrile was one of the identified compounds. nih.gov The high resolution and sensitivity of this method allow for the differentiation of metabolites with similar masses and the elucidation of their elemental composition.

Table 1: Illustrative UPLC-MS Parameters for the Analysis of gamma-Glutamyl-beta-aminopropiononitrile

| Parameter | Value |

|---|---|

| Chromatographic System | ACQUITY UPLC® |

| Column | ACQUITY UPLC® HSS T3 (150 x 2.1 mm, 1.8 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

This table is a representation of typical parameters and may vary based on the specific instrumentation and experimental goals.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for metabolite analysis, known for its high chromatographic resolution and extensive spectral libraries for compound identification. thermofisher.com However, the direct analysis of non-volatile and thermally labile compounds like gamma-Glutamyl-beta-aminopropiononitrile by GC-MS is challenging. thermofisher.com Therefore, chemical derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. thermofisher.comnih.govresearchgate.net

For gamma-glutamyl peptides, a common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid groups are converted to their corresponding esters (e.g., methyl esters) by reacting with an alcohol in the presence of an acid catalyst. nih.govresearchgate.net

Acylation: The amine and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net

Interestingly, studies have shown that during the derivatization process, gamma-glutamyl peptides can undergo an intramolecular conversion to a more stable pyroglutamate derivative, which is then analyzed by GC-MS. nih.govresearchgate.net This transformation needs to be well-understood and controlled for accurate quantification. The derivatized compound can then be readily separated on a GC column and detected by the mass spectrometer.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

| Functional Group | Derivatization Reagent | Resulting Derivative |

|---|---|---|

| Carboxyl (-COOH) | Methanolic HCl | Methyl Ester |

| Amino (-NH2), Hydroxyl (-OH) | Pentafluoropropionic Anhydride (PFPA) | Acylated Amine/Hydroxyl |

| Carbonyl (>C=O) | Methoxamine Hydrochloride | Oxime |

Spectroscopic Characterization Methods for gamma-Glutamyl-beta-aminopropiononitrile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of gamma-Glutamyl-beta-aminopropiononitrile. These methods provide detailed information about the molecule's atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For gamma-Glutamyl-beta-aminopropiononitrile, 1D NMR (¹H and ¹³C) and 2D NMR experiments can provide unambiguous confirmation of its chemical structure. ¹³C NMR spectroscopy, for instance, provides information on all the carbon atoms within the molecule. nih.gov The chemical shifts of the carbon atoms are indicative of their local electronic environment, allowing for the complete assignment of the carbon skeleton. Reference spectra for gamma-Glutamyl-beta-aminopropiononitrile, including ¹³C NMR data, are available in public chemical databases like PubChem. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. These techniques are excellent for identifying the key functional groups present in gamma-Glutamyl-beta-aminopropiononitrile.

The analysis of the IR and Raman spectra would reveal characteristic peaks corresponding to:

Nitrile group (C≡N): A sharp, medium-intensity band in the IR spectrum.

Amide group (N-C=O): Strong absorption bands for the C=O stretching and N-H bending vibrations.

Carboxylic acid group (COOH): A broad O-H stretching band and a strong C=O stretching band.

Amine group (NH2): N-H stretching and bending vibrations.

Alkyl groups (C-H): Stretching and bending vibrations.

Reference ATR-IR and FT-Raman spectra for gamma-Glutamyl-beta-aminopropiononitrile are available, which can be used for comparison and confirmation of the compound's identity. nih.gov

Table 3: Expected Vibrational Frequencies for Functional Groups in gamma-Glutamyl-beta-aminopropiononitrile

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2210 - 2260 |

| Amide (C=O) | Stretch | 1630 - 1680 |

Advanced Metabolomics Approaches for Comprehensive Analysis of gamma-Glutamyl-beta-aminopropiononitrile

Modern metabolomics workflows integrate advanced analytical platforms and bioinformatics tools for the comprehensive and high-throughput analysis of metabolites, including gamma-Glutamyl-beta-aminopropiononitrile, in complex biological samples. nih.gov These approaches aim to provide a global snapshot of the metabolome and identify changes in metabolite levels in response to various stimuli.

Untargeted metabolomics, often employing UPLC-Q-TOF-MS, is a key strategy. nih.gov This method allows for the simultaneous detection of a wide range of metabolites without prior selection. The workflow typically involves:

Sample Preparation: Extraction of metabolites from the biological matrix.

Data Acquisition: Analysis of the extracts using high-resolution LC-MS to generate total ion chromatograms (TICs). nih.gov

Data Processing: Peak picking, alignment, and normalization of the raw data.

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify significant differences in metabolite profiles between sample groups. nih.gov

Metabolite Identification: Putative identification of significantly altered metabolites, such as gamma-Glutamyl-beta-aminopropiononitrile, is achieved by comparing their accurate mass, retention time, and fragmentation patterns with entries in metabolomics databases.

These comprehensive metabolomics studies are crucial for elucidating the metabolic pathways in which gamma-Glutamyl-beta-aminopropiononitrile is involved and for discovering its potential as a biomarker.

Future Directions and Unaddressed Research Gaps in Gamma Glutamyl Beta Aminopropiononitrile Studies

Exploration of Unidentified Biosynthetic and Degradation Pathways of gamma-Glutamyl-beta-aminopropiononitrile

The precise enzymatic pathways that govern the synthesis and breakdown of gamma-Glutamyl-beta-aminopropiononitrile in biological systems are not well-defined. While it is understood to be a derivative of L-glutamine and related to cyanoamino acid metabolism, the specific enzymes catalyzing its formation have not been definitively identified. nih.govumaryland.eduebi.ac.uk Similarly, the degradation pathway is presumed but not fully elucidated.

Biosynthesis: The formation of the γ-glutamyl peptide linkage suggests the involvement of enzymes capable of such synthesis. One potential candidate is γ-glutamylcysteine synthetase (γ-GCS). Under conditions of cysteine deficiency, γ-GCS has been shown to utilize other amino acids to produce various γ-glutamyl peptides. nih.gov It is plausible that a similar mechanism could lead to the synthesis of gamma-Glutamyl-beta-aminopropiononitrile, where beta-aminopropiononitrile acts as a substrate for a γ-glutamyl transfer reaction. However, the specific synthetases or transferases involved, their substrate specificity, and the metabolic conditions that favor this reaction are critical unaddressed questions.

Degradation: The primary mechanism for the catabolism of extracellular γ-glutamyl peptides is initiated by γ-glutamyltranspeptidase (GGT). mdpi.comwikipedia.org This enzyme, located on the cell membranes of various tissues, catalyzes the cleavage of the γ-glutamyl bond. wikipedia.orgnih.gov GGT can transfer the γ-glutamyl moiety to other amino acids or peptides or hydrolyze it to form glutamate. wikipedia.orgnih.govnih.gov It is highly probable that GGT is responsible for the degradation of gamma-Glutamyl-beta-aminopropiononitrile, releasing beta-aminopropiononitrile and glutamate. Future research should focus on confirming this role and investigating the kinetics and regulation of this process. The intracellular degradation pathways remain completely unexplored.

| Pathway | Potential Enzyme(s) | Proposed Role | Key Research Gaps |

| Biosynthesis | γ-glutamylcysteine synthetase (γ-GCS) or other transferases | Catalyzes the addition of a γ-glutamyl group to beta-aminopropiononitrile. | - Identification of the specific enzyme(s) responsible.- Determining the substrate specificity and kinetic parameters.- Understanding the cellular conditions that promote synthesis. |

| Degradation | γ-glutamyltranspeptidase (GGT) | Cleaves the γ-glutamyl bond, releasing beta-aminopropionitrile and glutamate. wikipedia.orgnih.gov | - Experimental confirmation of GGT's role and efficiency.- Investigation of intracellular degradation mechanisms.- Elucidation of the factors regulating its breakdown. |

Deeper Elucidation of Novel Molecular and Cellular Mechanisms of gamma-Glutamyl-beta-aminopropiononitrile Action

The biological activity of gamma-Glutamyl-beta-aminopropiononitrile is primarily attributed to its relationship with beta-aminopropionitrile (BAPN), a known lathyrogen that causes osteolathyrism. wikimedia.org BAPN exerts its toxicity by irreversibly inhibiting lysyl oxidase, a critical enzyme for the cross-linking of collagen and elastin. This inhibition leads to connective tissue disorders. However, the specific role of the gamma-glutamyl moiety is a significant unknown.

Future research must dissect the distinct molecular and cellular effects of the glutamylated form compared to the parent BAPN. Key questions include:

Bioavailability and Transport: Does the addition of the gamma-glutamyl group alter the compound's absorption, distribution, or transport across cell membranes? Gamma-glutamylation can be a strategy for transporting amino acids into cells via the GGT-mediated pathway. wikipedia.orgnih.gov

Target Interaction: Does gamma-Glutamyl-beta-aminopropiononitrile have its own unique molecular targets, or does it act solely as a pro-drug for BAPN? The gamma-glutamyl moiety could potentially modulate the binding affinity for lysyl oxidase or enable interactions with other cellular proteins, such as amino acid transporters or receptors.

Cellular Signaling: GGT, the enzyme implicated in its metabolism, can play a pro-oxidant role and influence cellular signal transduction. wikipedia.org The breakdown of gamma-Glutamyl-beta-aminopropiononitrile on the cell surface could therefore trigger downstream signaling events independent of BAPN's intracellular effects.

| Mechanism | Known Information | Hypothesized Role of γ-Glutamyl Group | Future Research Directions |

| Lysyl Oxidase Inhibition | The parent compound, BAPN, is a known inhibitor. | May act as a carrier moiety, delivering BAPN to target tissues or cells. | Compare the inhibitory potency of the glutamylated form versus BAPN on purified lysyl oxidase. |

| Cellular Uptake | The mechanism for the glutamylated form is unknown. | May facilitate transport via the γ-glutamyl cycle and GGT-mediated uptake. nih.gov | Conduct cellular uptake studies in various cell lines with and without GGT expression. |

| Novel Target Interaction | No unique targets have been identified. | The peptide-like structure could allow interaction with other enzymes, transporters, or receptors. | Utilize proteomic approaches (e.g., affinity purification-mass spectrometry) to identify novel binding partners. |

Development of Innovative Research Tools and Analytical Methodologies for gamma-Glutamyl-beta-aminopropiononitrile Investigations

Advancing the study of gamma-Glutamyl-beta-aminopropiononitrile requires the development and refinement of specialized research tools and analytical methods. The trace levels of this compound in complex biological and environmental samples necessitate highly sensitive and specific detection techniques. nih.gov

Current methodologies, such as general liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) used in metabolomics, can identify the compound. nih.gov However, there is a need for validated, quantitative methods specifically for gamma-Glutamyl-beta-aminopropiononitrile.

Future innovations should focus on:

High-Sensitivity Chromatography: Developing optimized LC-MS/MS methods with selective reaction monitoring (SRM) for robust quantification in diverse matrices like plasma, urine, and plant extracts. The use of advanced techniques like hydrophilic interaction liquid chromatography (HILIC) could improve retention and separation of this polar compound.

Immunoassays: The production of specific monoclonal or polyclonal antibodies against gamma-Glutamyl-beta-aminopropiononitrile would enable the development of rapid and high-throughput enzyme-linked immunosorbent assays (ELISAs). These tools would be invaluable for screening large numbers of samples.

Biosensors: Creating electrochemical or fluorescent biosensors for real-time detection. Such sensors could be based on immobilized GGT, where the enzymatic reaction produces a measurable signal, or on aptamers selected for high-affinity binding to the target molecule.

Standardized Reference Materials: The synthesis and certification of pure gamma-Glutamyl-beta-aminopropiononitrile as a standard reference material are essential for method validation and ensuring the accuracy and comparability of data across different laboratories, an issue that has complicated research on similar non-proteinogenic amino acids. nih.gov

| Methodology | Current Status | Proposed Innovation | Potential Impact |

| Chromatography | Identified in metabolomics studies using LC-MS. nih.gov | Development of validated, high-sensitivity LC-MS/MS or GC-MS quantitative assays. | Accurate quantification in biological and environmental samples; pharmacokinetic studies. |

| Immunoassays | Not available. | Generation of specific antibodies for ELISA or radioimmunoassay development. | High-throughput screening; rapid detection in field or clinical settings. |

| Biosensors | Not available. | Creation of enzyme-based or aptamer-based electrochemical or optical sensors. | Real-time monitoring of environmental contamination or biological processes. |

| Chemical Probes | Not available. | Synthesis of tagged or fluorescently labeled versions of the molecule. | Visualization of cellular uptake and subcellular localization; identification of binding partners. |

Q & A

Q. What validation protocols are essential for confirming structural identity in novel gamma-glutamyl derivatives?

- Answer: Combine orthogonal techniques: (1) MS/MS fragmentation patterns matched to spectral libraries, (2) 1H/13C NMR for functional group confirmation, and (3) synthetic standards for retention time alignment. For ambiguous cases, use chemical derivatization (e.g., dansyl chloride for amine groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.